molecular formula C14H15BrN2 B184454 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole CAS No. 116480-53-6

5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No. B184454
Key on ui cas rn: 116480-53-6
M. Wt: 291.19 g/mol
InChI Key: IRJNNZSKGXPISD-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

To a solution of 56.11 gm (306 mmol) potassium hydroxide in 300 mL methanol was added 38 mL (306 mMol) 1-methyl-4-piperidone followed by 30.0 gm (153 mMol) 5-bromo-1H-indole. The reaction mixture was stirred at the reflux temperature of the mixture for 18 hours. The reaction mixture was then cooled to ambient and diluted with 1.5 L water. The resultant white solid was filtered, washed sequentially with water and diethyl ether, and then dried under vacuum to give 44.6 gm of the title compound. (100%).
Quantity
56.11 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][N:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2>CO.O>[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:7]1[CH2:6][CH2:5][N:4]([CH3:3])[CH2:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
56.11 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
38 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the reflux temperature of the mixture for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient and
FILTRATION
Type
FILTRATION
Details
The resultant white solid was filtered
WASH
Type
WASH
Details
washed sequentially with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.6 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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